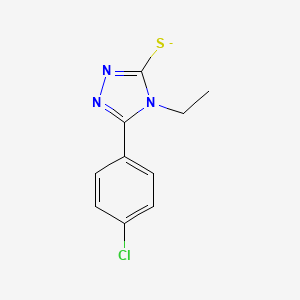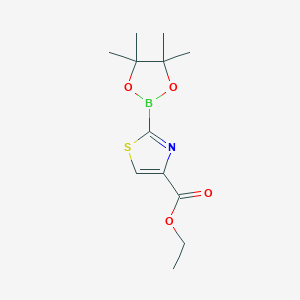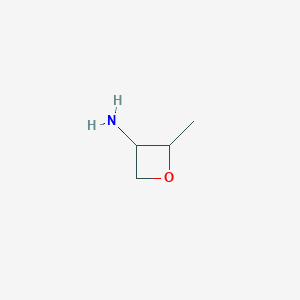
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chlorophenyl group, an ethyl group, and a thiolate group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, ethyl hydrazinecarboxylate, and elemental sulfur.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of sulfur to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Produced via nucleophilic substitution.
科学研究应用
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antiviral, antifungal, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar structure but with a thiadiazole ring instead of a triazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, differing in the nitrogen and oxygen arrangement.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but with different substituents.
Uniqueness
5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H9ClN3S- |
|---|---|
分子量 |
238.72 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)/p-1 |
InChI 键 |
CPAZNRFBIAFEIA-UHFFFAOYSA-M |
规范 SMILES |
CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B12329162.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)

![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)

![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)


![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
